The compound 4-(4'-Cyanophenyl)piperidine is a structural analog of phencyclidine (PCP) and is related to a variety of piperidine derivatives that have been studied for their biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including their potential as cytotoxic and anticancer agents, as well as their interaction with various receptors in the brain, which may contribute to psychotomimetic effects. The studies on these compounds have provided insights into their mechanisms of action and potential applications in various fields, including neuroscience and oncology.
The metabolism of phencyclidine, a compound structurally related to 4-(4'-Cyanophenyl)piperidine, involves hydroxylation to produce 4-phenyl-4-(1-piperidinyl)cyclohexanol, which exists as cis and trans isomers. These isomers have been shown to produce seizure activity and lethality in mice, indicating their significant biological activity1. Furthermore, the major metabolite of PCP, the trans isomer of 4-phenyl-4-(1-piperidinyl)cyclohexanol, has been found to inhibit dopamine uptake in rat striatal synaptosomes, which may contribute to the psychotomimetic effects of PCP2. This suggests that similar compounds, such as 4-(4'-Cyanophenyl)piperidine, may also interact with neurotransmitter systems in the brain.
In the field of neuroscience, halogenated 4-(phenoxymethyl)piperidines, which are structurally related to 4-(4'-Cyanophenyl)piperidine, have been synthesized and evaluated as potential σ-1 receptor ligands. These compounds have shown high uptake and retention in the brain and other organs, indicating their potential as probes for in vivo tomographic studies of σ receptors3. This could be particularly useful for understanding the role of σ receptors in various neurological and psychiatric disorders.
A novel class of cytotoxic and anticancer agents has been developed from piperidine derivatives, including compounds such as 4-(β-Arylvinyl)-3-(β-arylvinylketo)-1-ethyl-4-piperidinols. These compounds have demonstrated significant cytotoxicity toward murine and human tumor cells, with some showing promising in vivo activity against colon cancers4. The structural features of these piperidine derivatives, such as the presence of olefinic bonds and piperidinol groups, have been correlated with their cytotoxicity, suggesting that modifications to the piperidine core, as seen in 4-(4'-Cyanophenyl)piperidine, could lead to new classes of anticancer agents.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5